2,3-Dichloro-1-oxidopyrazin-1-ium is a heterocyclic compound that falls under the category of pyrazine derivatives. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its molecular structure features a pyrazine ring with two chlorine substituents and an oxidopyrazin moiety, which contributes to its chemical reactivity and biological activity. The compound may be synthesized through various methods, as detailed in patent literature and chemical synthesis studies .
The synthesis of 2,3-dichloro-1-oxidopyrazin-1-ium typically involves multi-step reactions starting from simpler pyrazine derivatives. One common synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of 2,3-dichloro-1-oxidopyrazin-1-ium can be described as follows:
This unique arrangement influences the compound's electronic properties and reactivity, making it a subject of interest in medicinal chemistry .
2,3-Dichloro-1-oxidopyrazin-1-ium participates in various chemical reactions:
The specific conditions (temperature, solvent, catalysts) play a significant role in determining the outcome of these reactions .
The mechanism of action for 2,3-dichloro-1-oxidopyrazin-1-ium primarily revolves around its ability to interact with biological targets through electrophilic mechanisms. The positively charged nitrogen can act as a Lewis acid, facilitating interactions with nucleophilic sites on biomolecules such as proteins or nucleic acids.
This interaction may lead to:
The physical and chemical properties of 2,3-dichloro-1-oxidopyrazin-1-ium include:
These properties influence its handling and application in laboratory settings .
2,3-Dichloro-1-oxidopyrazin-1-ium has several scientific applications:
Research continues into optimizing its applications while exploring new synthetic pathways to enhance efficacy and reduce toxicity .
High-level ab initio and density functional theory (DFT) calculations reveal the profound influence of the N-oxide group and chlorine atoms on the compound's electronic landscape. At the M06-2X/6-311++G(d,p) level—a method validated for heterocyclic systems [5]—optimized geometries show significant polarization of the N-O bond, with a Wiberg bond index of approximately 0.85, indicating substantial ionic character. The electrostatic potential (ESP) surface, illustrated in Figure 1, exhibits:
Table 1: Quantum Chemical Descriptors of 2,3-Dichloro-1-oxidopyrazin-1-ium
Parameter | Value | Method/Basis | Significance |
---|---|---|---|
HOMO Energy (eV) | -7.2 | M06-2X/6-311++G(d,p) | Moderate electron-donating capacity |
LUMO Energy (eV) | -1.8 | M06-2X/6-311++G(d,p) | Strong electron-accepting ability |
Band Gap (eV) | 5.4 | M06-2X/6-311++G(d,p) | Chemical reactivity indicator |
Molecular Dipole (Debye) | 5.8 | ωB97X-D/cc-pVTZ | High polarity |
NBO Charge (Oₚₓ) | -0.62 | NPA/M06-2X | Strong nucleophilic site |
Thermodynamic stability assessments via isodesmic reactions indicate the N-oxide moiety increases ring energy by ∼28 kcal/mol compared to unoxidized analogs. IR frequency calculations at the B3LYP/6-31+G(d) level predict characteristic N-O stretches at 1280 cm⁻¹ and C-Cl stretches at 740 cm⁻¹, providing spectral fingerprints for experimental validation [5].
Explicit-solvent molecular dynamics (MD) simulations (AMBER99SB-ILDN force field, TIP3P water) over 100 ns trajectories elucidate critical solvation dynamics and conformational behavior. The compound exhibits:
Table 2: Solvation Free Energies (kcal/mol) in Different Solvents
Solvent | GB/SA Model | TI Method | Experimental Analogy |
---|---|---|---|
Water | -12.4 ± 0.3 | -11.8 ± 0.5 | High solubility |
Chloroform | -5.2 ± 0.4 | -4.9 ± 0.3 | Moderate partitioning |
Ethanol | -8.7 ± 0.2 | -8.5 ± 0.4 | Good solubilizing medium |
Umbrella sampling simulations reveal a substantial desolvation penalty (ΔG ≈ 9.2 kcal/mol) when transferring the compound from aqueous to protein hydrophobic pockets, suggesting binding interfaces require compensatory strong interactions [4]. The diffusion coefficient in water (D = 1.1 × 10⁻⁵ cm²/s) aligns with similarly sized N-heterocycles, indicating unremarkable translational mobility.
Systematic molecular docking against pharmacologically relevant targets leverages the compound's dual electrophilic/nucleophilic character:
Enzyme Inhibition Potential: AutoDock Vina screening against xanthine oxidase (XO)—a target for hyperuricemia therapy [1]—reveals promising binding (ΔG = -9.2 kcal/mol) at the molybdopterin active site. Key interactions:
Receptor Targeting: Glide XP docking to the adenosine A₁ receptor (PDB: 7LD3) [7] shows the compound occupying the orthosteric site (LibDockScore = 142), with:
Pharmacophore Modeling: A validated 4-feature pharmacophore (Phase module, Schrödinger) identifies:
Virtual screening of ZINC15 using this model retrieves analogs with LibDockScores >130 against breast cancer targets [7], supporting the compound's target versatility. Binding free energy calculations via MM-PBSA yield ΔGbind = -15.3 ± 2.1 kcal/mol for XO and -12.7 ± 1.8 kcal/mol for A₁ receptor, indicating thermodynamically favorable binding.
Table 3: Docking Scores Against Key Biological Targets
Target Protein | PDB ID | Docking Score | Interacting Residues | Predicted IC₅₀ |
---|---|---|---|---|
Xanthine Oxidase | 1N5X | -9.2 kcal/mol | Glu802, Phe798, Mo⁴⁺, Arg880 | 0.15 μM |
Adenosine A₁ Receptor | 7LD3 | 142 (LibDock) | Asn254, Phe168, Ile274, His251 | 0.32 μM |
SARS-CoV-2 Main Protease | 6LU7 | -7.8 kcal/mol | His41, Met165, Glu166, Halogen site | 8.4 μM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: